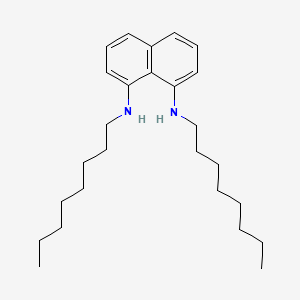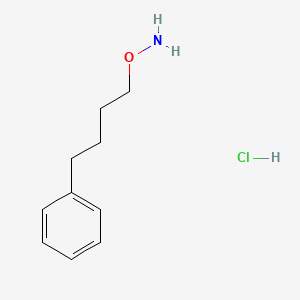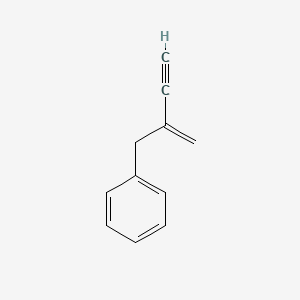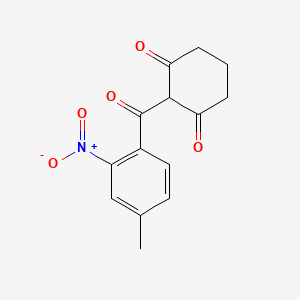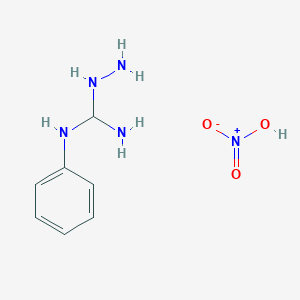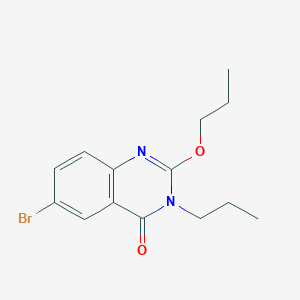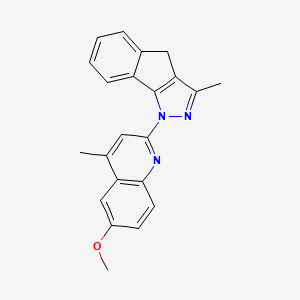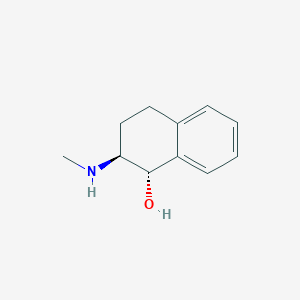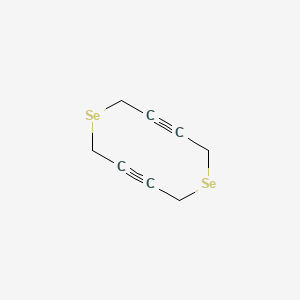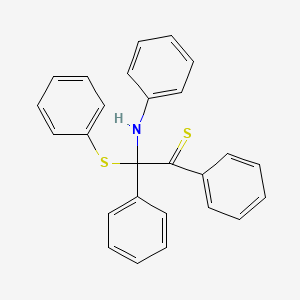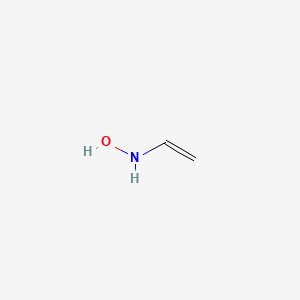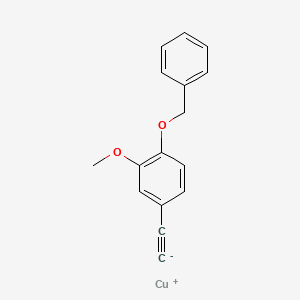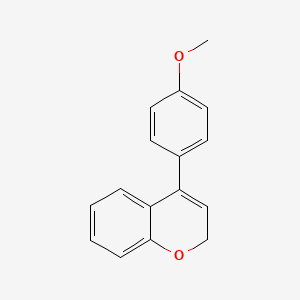
4-(4-Methoxyphenyl)-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a methoxy group attached to a phenyl ring, which is further connected to a benzopyran structure. The presence of the methoxy group can influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2H-1-benzopyran typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of p-anisaldehyde and acetophenone in the presence of a base, such as potassium hydroxide, to form the intermediate product. This intermediate can then undergo cyclization to form the desired benzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-2H-1-benzopyran.
Reduction: Formation of 4-(4-Methoxyphenyl)-2H-1,2-dihydrobenzopyran.
Substitution: Formation of various substituted benzopyrans depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The methoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 4-Methoxyphenyl isocyanate
- 4-Methoxyphenylacetylene
Uniqueness
4-(4-Methoxyphenyl)-2H-1-benzopyran is unique due to its benzopyran structure combined with a methoxy-substituted phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzopyran ring can enhance its stability and reactivity in certain chemical reactions .
Eigenschaften
CAS-Nummer |
138330-21-9 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2H-chromene |
InChI |
InChI=1S/C16H14O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-10H,11H2,1H3 |
InChI-Schlüssel |
NTYGCDFDPMDKGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CCOC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
